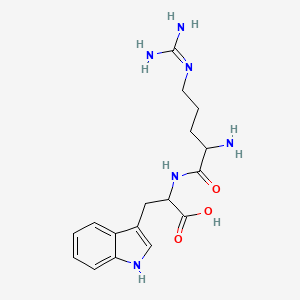
6-(2-Cyclohexyl-4-methyl-6-oxopyridin-1-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ciclopirox beta-D-Glucuronide is a glucuronide derivative of Ciclopirox, a synthetic antifungal agent. This compound is formed through the glucuronidation process, where Ciclopirox is conjugated with beta-D-glucuronic acid. Ciclopirox beta-D-Glucuronide is primarily studied for its role in drug metabolism and pharmacokinetics, as well as its potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ciclopirox beta-D-Glucuronide can be synthesized through chemical methods. One common approach involves reacting beta-D-glucuronic acid ester with Ciclopirox under specific organic synthesis conditions. The reaction typically requires the presence of a catalyst and controlled temperature to ensure the successful formation of the glucuronide derivative .
Industrial Production Methods
Industrial production of Ciclopirox beta-D-Glucuronide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of advanced reactors, precise temperature control, and efficient purification techniques to obtain high-quality Ciclopirox beta-D-Glucuronide suitable for research and pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
Ciclopirox beta-D-Glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This process involves the conjugation of Ciclopirox with beta-D-glucuronic acid, facilitated by the enzyme uridine diphosphate glucuronosyltransferase (UGT). The glucuronidation reaction increases the compound’s polarity, enhancing its solubility and excretion .
Common Reagents and Conditions
The glucuronidation reaction requires uridine diphosphate glucuronic acid (UDPGA) as a cofactor and UGT enzymes as catalysts. The reaction is typically carried out in liver microsomes or recombinant UGT systems at physiological pH and temperature (37°C). The presence of selective inhibitors, such as magnolol, can modulate the activity of specific UGT isoforms .
Major Products
The primary product of the glucuronidation reaction is Ciclopirox beta-D-Glucuronide. This metabolite is more water-soluble than its parent compound, facilitating its excretion from the body. The formation of this glucuronide derivative is a key step in the detoxification and elimination of Ciclopirox .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Ciclopirox beta-D-Glucuronide exerts its effects through the glucuronidation pathway. The conjugation with beta-D-glucuronic acid enhances the compound’s solubility and facilitates its excretion. The primary molecular target is the UGT enzyme, particularly UGT1A9, which plays a dominant role in the glucuronidation of Ciclopirox. This process is crucial for the detoxification and elimination of the parent compound, reducing its potential toxicity .
Comparación Con Compuestos Similares
Ciclopirox beta-D-Glucuronide can be compared with other glucuronide derivatives of antifungal agents. Similar compounds include:
Ciclopirox-d11 beta-D-Glucuronide: A deuterium-labeled derivative used in drug metabolism research.
Fluconazole beta-D-Glucuronide: Another antifungal glucuronide derivative with similar metabolic pathways.
Ketoconazole beta-D-Glucuronide: A glucuronide derivative of the antifungal agent Ketoconazole, used for comparison in metabolic studies.
Ciclopirox beta-D-Glucuronide is unique due to its specific enzyme interactions and the role of UGT1A9 in its metabolism. This specificity makes it a valuable compound for studying the pharmacokinetics and biotransformation of Ciclopirox .
Propiedades
Fórmula molecular |
C18H25NO8 |
|---|---|
Peso molecular |
383.4 g/mol |
Nombre IUPAC |
6-(2-cyclohexyl-4-methyl-6-oxopyridin-1-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C18H25NO8/c1-9-7-11(10-5-3-2-4-6-10)19(12(20)8-9)27-18-15(23)13(21)14(22)16(26-18)17(24)25/h7-8,10,13-16,18,21-23H,2-6H2,1H3,(H,24,25) |
Clave InChI |
RRBPTSPRUYTJLL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)N(C(=C1)C2CCCCC2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[3-Methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone](/img/structure/B13389088.png)


![N-[N-[2-benzyl-3-phenyl-2-(1,3,6-triphenylcarbazol-9-yl)pent-3-enyl]-C-phenylcarbonimidoyl]-N'-methylbenzenecarboximidamide](/img/structure/B13389094.png)
![Methyl 7-[3-(4-fluorophenyl)-1-isopropyl-2,3-dihydroindol-2-YL]-3,5-dihydroxyhept-6-enoate](/img/structure/B13389097.png)

![(3aR,4R,6S,7S,7aR)-4-methoxy-2,2,6-trimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B13389112.png)
![rel-N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea](/img/structure/B13389141.png)
![2-Amino-5-[[1-(carboxymethylamino)-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13389152.png)
![3-Amino-6-chloro-5-[4-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-3-ethylpiperazin-1-yl]pyrazine-2-carboxamide](/img/structure/B13389155.png)


